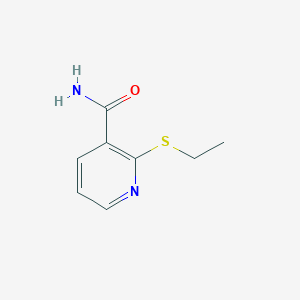

2-(Ethylthio)nicotinamide

描述

2-(Ethylthio)nicotinamide is a sulfur-containing derivative of nicotinamide, characterized by an ethylthio (-S-CH₂CH₃) substituent at the 2-position of the pyridine ring. For example, thioether groups are known to improve membrane permeability and metabolic stability in drug-like molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)nicotinamide typically involves the reaction of nicotinamide with ethylthiolating agents under controlled conditions. One common method involves the use of ethylthiol and a suitable base in an organic solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the ethylthio group on the nicotinamide ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and eco-friendly approaches. For instance, the use of deep eutectic solvents has been explored as a green alternative for the quaternization reaction of nicotinamide with substituted 2-bromoacetophenones. This method offers high yields and reduced environmental impact .

化学反应分析

Types of Reactions: 2-(Ethylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding ethylthiol derivative.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthiol derivatives.

Substitution: Various substituted nicotinamide derivatives.

科学研究应用

2-(Ethylthio)nicotinamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of environmentally friendly processes and materials

作用机制

The mechanism of action of 2-(Ethylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing cellular energy metabolism, DNA repair, and transcription regulation. The compound’s antioxidant and anti-inflammatory properties also contribute to its biological activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

2-Hydroselenonicotinamide Structural Difference: Replacement of the ethylthio group (-S-CH₂CH₃) with a hydroxyseleno (-Se-OH) group. Impact on Reactivity: Selenium’s higher electronegativity and redox activity may enhance antioxidant properties compared to sulfur analogs. Computational studies suggest stronger hydrogen-bonding interactions with biological targets . Biological Activity: Demonstrated superior radical scavenging activity in vitro compared to sulfur-based analogs, though with reduced metabolic stability due to selenium’s susceptibility to oxidation .

Ranitidine Complex Nitroacetamide Structural Difference: Contains a nitroacetamide moiety and a furan ring system instead of a pyridine core. However, both compounds share enhanced solubility in polar solvents due to their amide groups .

Nicotinamide (Parent Compound)

- Structural Difference : Lacks the ethylthio substituent.

- Pharmacokinetic Contrast : Nicotinamide exhibits higher aqueous solubility (≈590 mg/mL) but lower logP (≈-0.3) compared to 2-(ethylthio)nicotinamide (estimated logP ≈1.2), suggesting the latter’s improved cell-membrane penetration .

Table 1: Comparative Properties of this compound and Analogs

| Compound | Substituent | logP (Predicted) | Aqueous Solubility | Key Biological Activity |

|---|---|---|---|---|

| This compound | -S-CH₂CH₃ | 1.2 | Moderate | Not well characterized |

| 2-Hydroselenonicotinamide | -Se-OH | 0.8 | Low | Antioxidant, redox modulation |

| Nicotinamide | None (parent) | -0.3 | High (590 mg/mL) | NAD+ precursor, dermatological uses |

| Ranitidine Nitroacetamide | -S-CH₂-(furan) | 1.5 | High (polar solvents) | H₂ receptor antagonism |

Research Findings and Limitations

- Synthetic Accessibility : this compound can be synthesized via nucleophilic substitution on 2-chloronicotinamide, similar to methods used for selenium analogs . However, yield optimization remains challenging due to competing side reactions.

- Toxicity Concerns : Thioether-containing compounds like ranitidine derivatives have been linked to nitrosamine impurity formation under specific conditions, a risk that may extend to this compound without rigorous quality control .

- Gaps in Data: No direct in vivo studies or target-binding assays (e.g., kinase inhibition, receptor profiling) are available for this compound.

生物活性

2-(Ethylthio)nicotinamide (CAS No. 175135-27-0) is a derivative of nicotinamide, notable for its unique ethylthio group which enhances its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C_8H_10N_2S

- Molecular Weight : 170.24 g/mol

- Structure : The compound features a nicotinamide backbone with an ethylthio substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinamide adenine dinucleotide (NAD)-dependent enzymes. Key mechanisms include:

- Modulation of Enzyme Activity : It acts as an inhibitor of specific NAD-dependent deacetylases such as sirtuins, which are involved in cellular metabolism and stress responses .

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress within cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown:

- Inhibition of Bacterial Growth : It demonstrates significant activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Fungal Inhibition : Preliminary data indicate effectiveness against fungal pathogens like Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Anticancer Potential

Research has also explored the anticancer properties of this compound:

- Cell Line Studies : It has shown promise in inhibiting the growth of specific cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

- Selectivity : The compound appears to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Example Case Study

In a study assessing the compound's efficacy against Candida albicans, researchers found that this compound had an MIC value of 0.25 µg/mL, indicating strong antifungal activity without significant cytotoxicity to mammalian cells . This positions it as a candidate for further development in antifungal therapies.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethylthio)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-ether formation between nicotinamide derivatives and ethylthiol groups under basic conditions (e.g., using K₂CO₃ in DMF) is common . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity, and stoichiometry of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural confirmation via ¹H/¹³C NMR (e.g., δ ~2.6 ppm for SCH₂CH₃) and LC-MS are critical .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to confirm the ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.6–3.0 ppm for SCH₂) and aromatic protons .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₈H₁₀N₂OS).

- HPLC with UV detection (λ ~260 nm for nicotinamide moiety) to assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to nicotinamide derivatives (e.g., NAD+ metabolism, sirtuin modulation). Use dose-response curves (1–100 µM range) with appropriate controls (e.g., solvent-only, positive inhibitors). Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific effects .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity in aquatic models be resolved?

- Methodological Answer : Address discrepancies (e.g., LC₅₀ variations in Daphnia magna) by standardizing test conditions:

- Control water pH (6.5–8.5), temperature (20–25°C), and exposure duration (48–72 hours).

- Validate compound stability via HPLC before/during assays. Compare results to structurally related toxins (e.g., 2-(ethylthio)propyl analogs with EC₅₀ ~11.4 mg/L in Scenedesmus ). Use statistical models (ANOVA with post-hoc tests) to assess significance .

Q. What strategies are effective for studying this compound’s role as a ligand in metal complexes?

- Methodological Answer : Conduct titration experiments using UV-Vis spectroscopy to monitor binding with transition metals (e.g., Zn²⁺, Cd²⁺). Determine stoichiometry via Job’s plot and stability constants using Benesi-Hildebrand analysis. Characterize complexes via FT-IR (shift in C=S or N-H stretches) and X-ray crystallography .

Q. How can molecular docking simulations guide mechanistic studies of this compound’s bioactivity?

- Methodological Answer : Use software like AutoDock Vina to model interactions with target proteins (e.g., sirtuins or kinases). Validate docking poses with MD simulations (10–100 ns) to assess binding stability. Cross-reference with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. What experimental controls are critical when investigating metabolic effects of this compound?

- Methodological Answer : Include:

- Negative controls : Wild-type vs. knockout cell lines (e.g., SIRT1⁻/⁻) to confirm target specificity.

- Isotopic tracing : ¹⁴C-labeled nicotinamide to track incorporation into NAD+ pools.

- Pharmacological inhibitors (e.g., FK866 for NAD+ biosynthesis) to contextualize mechanisms .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Document all reaction parameters (e.g., solvent purity, humidity levels). Use design-of-experiment (DoE) approaches to identify critical factors (e.g., catalyst loading). Share raw NMR/HPLC data in supplementary materials to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity?

- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For multi-experiment studies, apply mixed-effects models to account for inter-assay variability .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo work: report sample size justification, randomization, and blinding. For in vitro studies, disclose cell line authentication (e.g., STR profiling) and mycoplasma testing. Cite institutional ethics approvals in all publications .

属性

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWIQWINOZESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379084 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-27-0 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。